molecular formula C14H22O8 B1606251 Tetraethyl 1,1,2,2-ethanetetracarboxylate CAS No. 632-56-4

Tetraethyl 1,1,2,2-ethanetetracarboxylate

Cat. No.: B1606251
CAS No.: 632-56-4
M. Wt: 318.32 g/mol
InChI Key: UQSBVZIXVVORQC-UHFFFAOYSA-N
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Description

Tetraethyl 1,1,2,2-ethanetetracarboxylate is an organic compound with the molecular formula

C14H22O8C_{14}H_{22}O_{8}C14​H22​O8​

. It is a tetraester derivative of ethanetetracarboxylic acid, characterized by four ethyl ester groups attached to a central ethane backbone. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethyl 1,1,2,2-ethanetetracarboxylate can be synthesized through the esterification of ethanetetracarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion. The general reaction is as follows:

C6H6(COOH)4+4C2H5OHC14H22O8+4H2O\text{C}_{6}\text{H}_{6}\text{(COOH)}_{4} + 4\text{C}_{2}\text{H}_{5}\text{OH} \rightarrow \text{C}_{14}\text{H}_{22}\text{O}_{8} + 4\text{H}_{2}\text{O} C6​H6​(COOH)4​+4C2​H5​OH→C14​H22​O8​+4H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes with optimized conditions for higher yield and purity. The use of azeotropic distillation can help remove water formed during the reaction, shifting the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions: Tetraethyl 1,1,2,2-ethanetetracarboxylate undergoes various chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution.

    Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to ethanetetracarboxylic acid and ethanol.

    Transesterification: This compound can participate in transesterification reactions with other alcohols, leading to the formation of different esters.

    Nucleophilic Substitution: The ester groups can be replaced by nucleophiles such as amines or thiols, forming amides or thioesters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid, with the reaction carried out under reflux.

    Nucleophilic Substitution: Nucleophiles like amines or thiols, often in the presence of a base to facilitate the reaction.

Major Products Formed:

    Hydrolysis: Ethanetricarboxylic acid and ethanol.

    Transesterification: Various esters depending on the alcohol used.

    Nucleophilic Substitution: Amides or thioesters, depending on the nucleophile.

Scientific Research Applications

Tetraethyl 1,1,2,2-ethanetetracarboxylate is utilized in several scientific research fields:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Used in the preparation of polymers and resins with specific properties.

    Biological Studies: Employed in the synthesis of biologically active compounds for medicinal chemistry research.

    Industrial Applications: Acts as a precursor for the production of plasticizers, coatings, and adhesives.

Mechanism of Action

The mechanism by which tetraethyl 1,1,2,2-ethanetetracarboxylate exerts its effects depends on the specific reactions it undergoes. In hydrolysis, the ester bonds are cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In nucleophilic substitution, the ester group is replaced by a nucleophile, forming a new bond and releasing ethanol.

Comparison with Similar Compounds

    Tetraethyl 1,2,3,4-butanetetracarboxylate: Similar structure but with a butane backbone.

    Tetraethyl 1,1,2,2-cyclobutanetetracarboxylate: Contains a cyclobutane ring instead of an ethane backbone.

    Tetraethyl 1,2,3,4-cyclopropanetetracarboxylate: Features a cyclopropane ring.

Uniqueness: Tetraethyl 1,1,2,2-ethanetetracarboxylate is unique due to its ethane backbone, which provides distinct reactivity and steric properties compared to its cyclic counterparts. This linear structure allows for different spatial arrangements and interactions in chemical reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

tetraethyl ethane-1,1,2,2-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O8/c1-5-19-11(15)9(12(16)20-6-2)10(13(17)21-7-3)14(18)22-8-4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSBVZIXVVORQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212554
Record name Tetraethyl ethane-1,1,2,2-tetracarboxylate
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Molecular Weight

318.32 g/mol
Source PubChem
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CAS No.

632-56-4
Record name 1,1,2,2-Tetraethyl 1,1,2,2-ethanetetracarboxylate
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Record name Tetraethyl 1,1,2,2-ethanetetracarboxylate
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Record name Tetrakis(ethoxycarbonyl)ethane
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Record name Tetraethyl ethane-1,1,2,2-tetracarboxylate
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Record name Tetraethyl ethane-1,1,2,2-tetracarboxylate
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Record name Tetraethyl 1,1,2,2-ethanetetracarboxylate
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Synthesis routes and methods

Procedure details

Employing the apparatus and procedure described in EXAMPLE 3 above, the cathode compartment was charged with 100 milliliters of 0.3 molar sodium iodide in dry acetonitrile (dried as described in Procedure A, EXAMPLE 1 above), 2.6 grams (0.02 mole) of N-methyldiglycolimide, and 3.2 grams (0.01 mole of tetraethyl ethenetetracarboxylate and the anode compartment was charged with 30 milliliters of the 0.3 molar sodium iodide in dry acetonitrile solution. Electrolysis was conducted as described in Procedure A, EXAMPLE 1 above for 4.2 hours. Upon completion of the electrolysis, the cell was transferred to the dry box and the catholyte, containing precipitated material, was separated from the mercury pool. The solvent was evaporated in vacuo to leave a residue which was mixed with water. Evolution of gas immediately ensued and a portion of the solid material dissolved. The undissolved solid was collected by suction filtration to give a quantitative yield of tetraethyl ethane-1,1,-2,2,-tetracarboxylate. Evaporation of the filtrate in vacuo yielded 2.03 grams (52 percent) of sodium N-methyldiglycolimide-3-carboxylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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